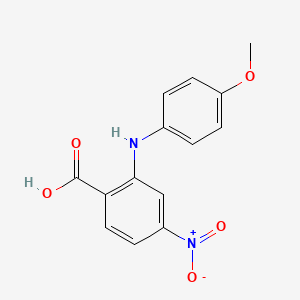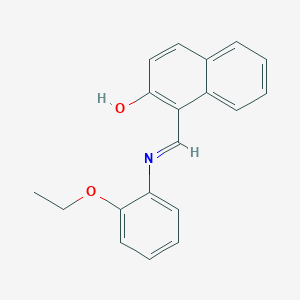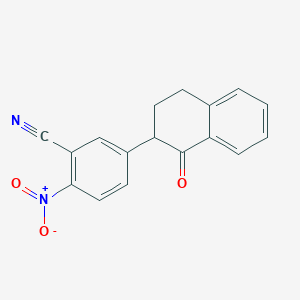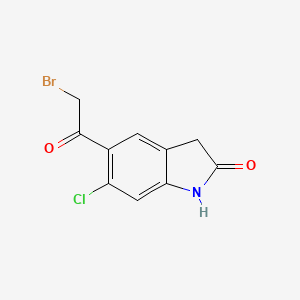
4-Benzyl-1-cyclohexylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-1-cyclohexylpiperidine hydrochloride is a chemical compound with the molecular formula C18H28ClN and a molecular weight of 293.87 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group and a cyclohexyl group attached to the piperidine ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-cyclohexylpiperidine hydrochloride typically involves the reaction of 4-benzylpiperidine with cyclohexyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often purified using techniques such as recrystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-cyclohexylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water, sodium cyanide in dimethyl sulfoxide, sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxyl derivatives, nitriles, ethers.
Scientific Research Applications
4-Benzyl-1-cyclohexylpiperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and interactions, particularly in the investigation of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-cyclohexylpiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Benzyl-1-cyclohexylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: Lacks the cyclohexyl group, resulting in different chemical and pharmacological properties.
1-Cyclohexylpiperidine: Lacks the benzyl group, leading to variations in its reactivity and biological activity.
4-Benzyl-1-phenylpiperidine:
The uniqueness of this compound lies in its specific combination of benzyl and cyclohexyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C18H28ClN |
|---|---|
Molecular Weight |
293.9 g/mol |
IUPAC Name |
4-benzyl-1-cyclohexylpiperidine;hydrochloride |
InChI |
InChI=1S/C18H27N.ClH/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18;/h1,3-4,7-8,17-18H,2,5-6,9-15H2;1H |
InChI Key |
QQQJUFOLSGCMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Boc-6-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B11837240.png)

![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)







